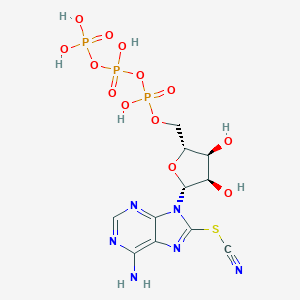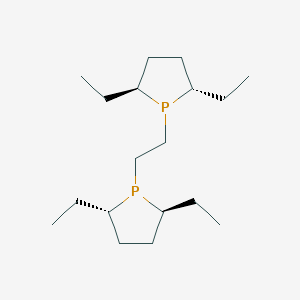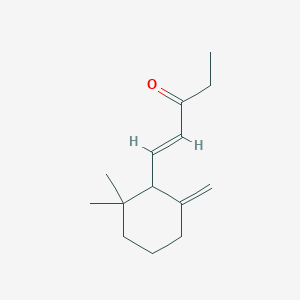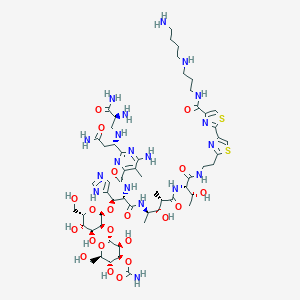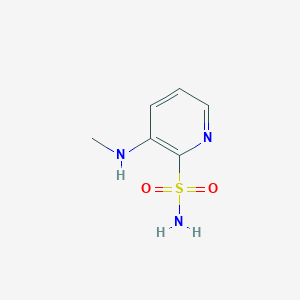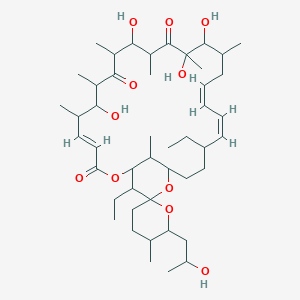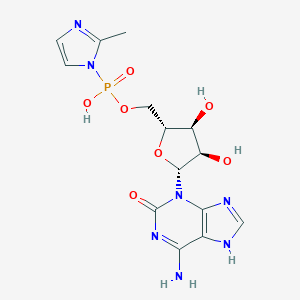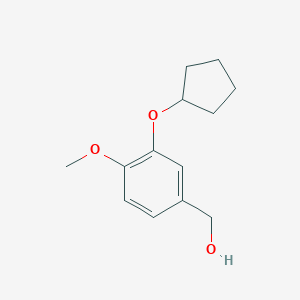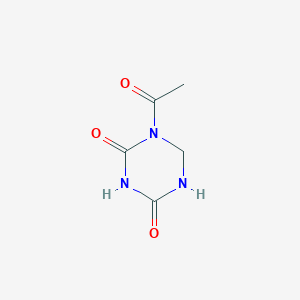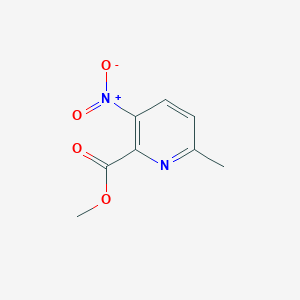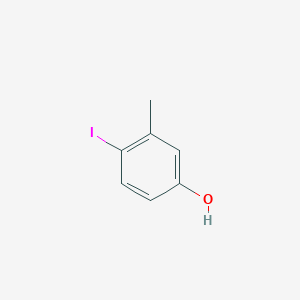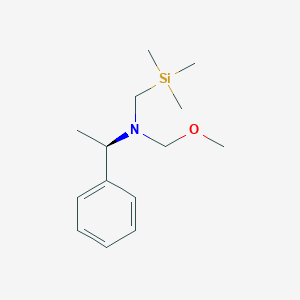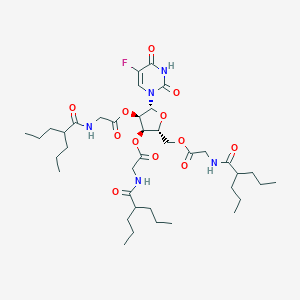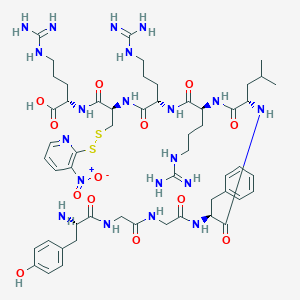![molecular formula C15H10ClNO2 B148327 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile CAS No. 136562-69-1](/img/structure/B148327.png)
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Determination of 3-Chloropropane-1,2-diol in Liquid Hydrolysed Vegetable Proteins
An improved method for the determination of 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins has been developed, utilizing capillary gas chromatography with flame ionization detection. The method involves the preparation of a phenylboronic acid derivative, which is then extracted with hexane. The identity of the derivative is confirmed through gas chromatography-mass spectrometry, offering a standard deviation of 0.019 ppm and repeatability of 0.05 ppm at a level of 0.84 ppm. The detection limit of this method is 0.2 ppm .
Vibrational and Structural Observations and Molecular Docking Study
A comprehensive experimental and theoretical analysis of the molecular structure and vibrational spectra of a chlorophenyl compound has been conducted. The study includes HOMO-LUMO analysis and the evaluation of nonlinear optical properties through the determination of hyperpolarizabilities. The molecular electrostatic potential study indicates potential sites for electrophilic and nucleophilic attacks. Additionally, molecular docking suggests that the compound may exhibit inhibitory activity against kinesin spindle protein, with a binding affinity value of -6.7 kcal/mol .
Growth, Characterization, and Crystal Structure Analysis
The growth of good-quality single crystals of an organic non-linear optical material with chlorophenyl groups has been achieved through a slow evaporation technique. X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic system with a space group P21/a. The functional groups present in the compound are identified using FT-IR spectra, and the crystal's refractive index is measured. The second-harmonic generation efficiency of the crystal is found to be 0.7 times that of urea .
DFT and TD-DFT/PCM Calculations of Molecular Structure
The structural parameters of chlorophenyl-containing dyes have been determined using DFT calculations. The optimized molecular structure is compared with X-ray data of similar molecules. Spectroscopic characterization includes FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements. NBO analysis is carried out to understand intermolecular electronic interactions, and NLO properties are investigated. The study correlates charge distributions with potential biological activities and corrosion inhibition .
Crystal Structures and Emission Properties of the BF2 Complex
The BF2 complex of a molecule with methoxy groups in the phenyl rings exhibits multiple chromisms, including mechano-, thermo-, and chronochromism. The compound also shows aggregation-induced emission and crystallization-induced emission enhancement. The solid-state emission can be switched in color and efficiency by external stimuli. The compound undergoes thermal interconversion and displays a solvatochromic effect. The self-assembling crystalline structures reveal an optical waveguide effect .
Single Crystal X-Ray Structural Analysis of Two Polymorphs
The single crystal X-ray structure analysis of two polymorphs of a chlorophenyl compound reveals that the molecular geometries are consistent across both polymorphs. The presence of bifurcated O-H⋯O hydrogen bonds leads to the formation of molecular dimers, which differ in being centrosymmetric (heterochiral) and homochiral, respectively .
科学的研究の応用
Synthesis and Chemical Reactions
The study of 3-oxopropanenitriles in chemical reactions has shown their utility in the synthesis of various heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been employed to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This reaction demonstrates the potential of 3-oxopropanenitriles in the formation of complex molecular structures in good yields, highlighting their significance in organic synthesis and chemical research (Yılmaz, Uzunalioğlu, & Pekel, 2005). Additionally, the synthesis of dialkyl 2-(1-cyano-2-oxo-1-phenyl-alkyl)-3-(triphenyl-λ5-phosphanylidene)-succinates from 3-oxo-2-phenyl-butanenitrile demonstrates the flexibility of these compounds in generating highly-functionalized ylides, which are useful in various chemical transformations (Yavari, Islami, Habibi, Momeni Tikdari, & Ebrahimi, 2004).
Environmental Applications
The environmental applications of compounds related to 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile, especially chlorophenoxy herbicides, have been studied extensively. High-performance liquid chromatography (HPLC) measurements have been developed to assist in the diagnosis of acute poisoning by chlorophenoxy herbicides, demonstrating the importance of analytical techniques in environmental health and safety (Flanagan & Ruprah, 1989). Furthermore, studies on the degradation of chlorophenols on Cu(111) surfaces using density functional theory provide insights into the mechanisms of dioxin compound formation, offering valuable information for the development of strategies to mitigate environmental pollution (Altarawneh et al., 2008).
Dyeing and Textile Applications
Research has also explored the synthesis of novel disperse dyes derived from 3-(3-Chloropheney)-2-((4-substituted) diazenyl)-3-oxopropanenitrile for use in dyeing polypropylene fabrics. This work demonstrates an eco-friendly approach to textile dyeing using supercritical carbon dioxide, which not only provides better color strength compared to traditional aqueous methods but also utilizes industrial emissions of CO2, showcasing the potential of 3-oxopropanenitriles in sustainable industrial applications (Elmaaty et al., 2019).
Safety And Hazards
特性
IUPAC Name |
3-[2-(4-chlorophenoxy)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSAQNUINGBKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

